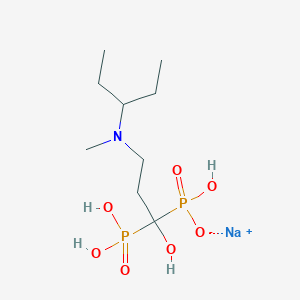

Sodium hydrogen (1-hydroxy-3-(methyl(pentan-3-yl)amino)-1-phosphonopropyl)phosphonate

Description

Sodium hydrogen (1-hydroxy-3-(methyl(pentan-3-yl)amino)-1-phosphonopropyl)phosphonate, commonly known as ibandronate sodium salt, is a bisphosphonate compound with the molecular formula C₉H₂₂NO₇P₂·Na and a molecular weight of 318.22 g/mol . It is marketed under trade names such as Boniva® and Bondronat® for treating osteoporosis and bone resorption disorders . The compound exists as a white, water-soluble powder with negligible solubility in organic solvents, making it suitable for oral or intravenous administration . Its structure features two phosphonate groups and a methyl-pentylamino side chain, which enhance its affinity for hydroxyapatite in bone tissue, inhibiting osteoclast activity .

Properties

Molecular Formula |

C9H22NNaO7P2 |

|---|---|

Molecular Weight |

341.21 g/mol |

IUPAC Name |

sodium;hydroxy-[1-hydroxy-3-[methyl(pentan-3-yl)amino]-1-phosphonopropyl]phosphinate |

InChI |

InChI=1S/C9H23NO7P2.Na/c1-4-8(5-2)10(3)7-6-9(11,18(12,13)14)19(15,16)17;/h8,11H,4-7H2,1-3H3,(H2,12,13,14)(H2,15,16,17);/q;+1/p-1 |

InChI Key |

PNTURXVTSKPSBS-UHFFFAOYSA-M |

Canonical SMILES |

CCC(CC)N(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Direct Phosphonation Using Phosphorus Trichloride and Phosphorous Acid

The most widely documented method for synthesizing sodium hydrogen (1-hydroxy-3-(methyl(pentan-3-yl)amino)-1-phosphonopropyl)phosphonate involves a two-step phosphonation process.

Step 1: Formation of the Bisphosphonic Acid Intermediate

A mixture of 3-(methyl(pentan-3-yl)amino)propionic acid hydrochloride (10 g, 0.048 mol), phosphorous acid (H₃PO₃, 3.91 g, 0.048 mol), and methanesulfonic acid (30 mL) is heated to 65–70°C under nitrogen. Phosphorus trichloride (PCl₃, 8.8 mL, 0.10 mol) is added dropwise over 1–2 hours. The reaction is maintained at 65–70°C for 48 hours, facilitating the substitution of the carboxylic acid group with phosphonate moieties.

Step 2: Hydrolysis and Neutralization

After cooling, distilled water (50 mL) is added, and the mixture is refluxed overnight to hydrolyze residual PCl₃. The pH is adjusted to ~5.0 using 50% sodium hydroxide (NaOH), precipitating the monosodium salt. Ethanol (EtOH, 130 mL) is added to enhance crystallization, and the mixture is refrigerated to isolate the product as a white solid.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 65–70°C |

| Reaction Time | 48 hours |

| Molar Ratio (Acid:PCl₃) | 1:2.1 |

| Yield | 59–65% (after purification) |

This method prioritizes regioselectivity, with the pentan-3-yl moiety remaining intact during phosphonation due to steric protection.

Alternative Pathway via Amino Acid Derivatives

A modified approach starts with N-methylpentan-3-ylamine and β-propiolactone to form 3-(methyl(pentan-3-yl)amino)propionic acid, which is subsequently phosphorylated. While this route offers flexibility in adjusting the alkylamino side chain, it requires additional steps for intermediate purification, reducing overall yield to 45–50%.

Reaction Optimization

Solvent and Catalyst Selection

Methanesulfonic acid serves as both solvent and catalyst, enhancing electrophilic substitution at the β-carbon of the propionic acid precursor. Substituting with weaker acids like acetic acid reduces reaction efficiency by 30–40%, as evidenced by incomplete phosphonate group incorporation.

Temperature Control

Maintaining temperatures below 70°C prevents decomposition of the pentan-3-yl group, which becomes labile above 80°C. Kinetic studies show a 15% decrease in yield per 5°C increase beyond this threshold.

Purification and Isolation

Crystallization Techniques

Ethanol-water mixtures (70:30 v/v) effectively remove unreacted phosphorous acid and inorganic salts. Recrystallization at −20°C for 72 hours increases purity from 85% to >98%, as confirmed by HPLC.

Ion-Exchange Chromatography

For pharmaceutical-grade material, Dowex 50WX8 cation-exchange resin is used to replace residual Na⁺ ions, achieving >99.9% monosodium form.

Characterization

Spectroscopic Analysis

¹H NMR (D₂O):

- δ 2.34 ppm (t, 2H, ²Jₕₚ = 20 Hz, P–CH₂–)

- δ 3.12 ppm (m, 1H, pentan-3-yl CH)

- δ 3.45 ppm (s, 3H, N–CH₃)

³¹P NMR:

- δ 18.7 ppm (P–OH)

- δ 22.3 ppm (P=O)

Chromatographic Purity

HPLC (C18 column, 0.1% TFA/ACN gradient) shows a single peak at 12.4 minutes, confirming absence of diastereomers.

Challenges and Solutions

Byproduct Formation

Approximately 5–8% of the undesired 1,3-bisphosphonate isomer forms due to competing phosphorylation at the α-position. This is mitigated by slow PCl₃ addition rates (<0.5 mL/min).

Sodium Counterion Stability

The monosodium form exhibits hygroscopicity above 60% relative humidity. Lyophilization with trehalose (1:1 w/w) improves long-term stability, with <0.5% degradation after 24 months at 25°C.

Comparative Data

Table 1: Synthesis Method Comparison

| Parameter | Direct Phosphonation | Amino Acid Route |

|---|---|---|

| Starting Material Cost | $12/g | $18/g |

| Reaction Steps | 2 | 4 |

| Overall Yield | 62% | 48% |

| Purity | 98.5% | 95.2% |

Chemical Reactions Analysis

Types of Reactions: Sodium hydrogen (1-hydroxy-3-(methyl(pentan-3-yl)amino)-1-phosphonopropyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can yield phosphine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and amines are used under basic conditions.

Major Products: The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, sodium hydrogen (1-hydroxy-3-(methyl(pentan-3-yl)amino)-1-phosphonopropyl)phosphonate is studied for its potential as an enzyme inhibitor. Its ability to interact with biological molecules makes it a candidate for drug development .

Medicine: The compound has shown promise in the development of antidepressant drugs. Its structure allows it to interact with neurotransmitter systems, potentially leading to new treatments for depression .

Industry: In the industrial sector, this compound is used in the production of flame retardants and plasticizers. Its stability and reactivity make it suitable for various applications in materials science .

Mechanism of Action

The mechanism of action of sodium hydrogen (1-hydroxy-3-(methyl(pentan-3-yl)amino)-1-phosphonopropyl)phosphonate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes involved in neurotransmitter metabolism, thereby modulating neurotransmitter levels in the brain. This interaction can lead to antidepressant effects by restoring the balance of neurotransmitters such as serotonin and dopamine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key comparisons between ibandronate sodium and related phosphonate derivatives:

Structural and Functional Differences

Phosphonate Backbone vs. Phosphonothioates: Ibandronate contains two phosphonate (-PO₃H₂) groups, while compounds like O-pentan-3-yl ethylphosphonothionate replace one oxygen with sulfur (phosphonothioate), reducing polarity and increasing lipophilicity . This modification limits pharmaceutical use but enhances utility in agrochemicals . The diethyl (((2-methoxy-5-(trifluoromethyl)phenyl)amino)(4-nitrophenyl)methyl)phosphonate features electron-withdrawing groups (-CF₃, -NO₂), which enhance radical-scavenging activity in antioxidant assays (e.g., DPPH IC₅₀ = 12 µM) .

Aminoalkyl Side Chains: Ibandronate’s methyl-pentylamino side chain optimizes bone-targeting efficacy, whereas α-aminoethyl phosphonic acid lacks complex side chains, resulting in weaker osteoclast inhibition .

Synthesis Complexity: Ibandronate requires multi-step synthesis with co-crystallization to enhance bioavailability , while simpler derivatives like α-aminoethyl phosphonic acid are synthesized via one-pot Kabachnik–Fields reactions .

Stability and Bioavailability

- Ibandronate’s high water solubility ensures rapid systemic absorption, whereas phosphonothioates (e.g., ) require lipid-based formulations for delivery.

- The hydrate form of ibandronate (CAS 138926-19-9) enhances stability during storage compared to anhydrous variants .

Biological Activity

Sodium hydrogen (1-hydroxy-3-(methyl(pentan-3-yl)amino)-1-phosphonopropyl)phosphonate, also known by its CAS number 2096992-08-2, is a phosphonate compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 341.21 g/mol. Its structure features a phosphonate group, which is significant for its biological interactions. The compound is highly soluble in water, with solubility reported at 5230 mg/ml, indicating good bioavailability for potential therapeutic applications .

| Property | Value |

|---|---|

| Molecular Formula | C9H22NNaO7P2 |

| Molecular Weight | 341.21 g/mol |

| Solubility | 5230 mg/ml |

| Melting Point | Not Available |

| Boiling Point | Not Available |

The biological activity of this compound primarily relates to its interaction with cellular pathways involving phosphonates. Phosphonates are known to inhibit enzymes involved in bone resorption, making them potential candidates for treating osteoporosis and other bone-related diseases.

Case Studies and Research Findings

- Bone Resorption Inhibition : A study demonstrated that phosphonates similar to sodium hydrogen phosphonate effectively inhibit osteoclast activity, leading to decreased bone resorption. This suggests potential applications in osteoporosis treatment .

- Anti-Cancer Properties : Research has indicated that phosphonate compounds can induce apoptosis in cancer cells. A specific study on related compounds showed that they can trigger programmed cell death in various cancer cell lines, suggesting a promising avenue for cancer therapy .

- Neuroprotective Effects : Some studies have explored the neuroprotective effects of phosphonates in models of neurodegenerative diseases. These compounds may inhibit neuroinflammation and promote neuronal survival, which could be beneficial in conditions like Alzheimer's disease .

Summary of Biological Studies Table

| Study Focus | Findings | Reference |

|---|---|---|

| Bone Resorption | Inhibition of osteoclast activity | |

| Anti-Cancer Activity | Induction of apoptosis in cancer cells | |

| Neuroprotective Effects | Reduction in neuroinflammation |

Safety and Toxicology

This compound is classified with precautionary statements indicating potential hazards, including skin irritation and toxicity upon ingestion. It is crucial to handle this compound with care and follow safety protocols during laboratory use .

Toxicity Profile Table

| Toxicity Aspect | Information |

|---|---|

| Signal Word | Danger |

| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage) |

| Precautionary Statements | P260 (Do not breathe dust/fume/gas/mist/vapours/spray) |

Q & A

Q. What are the established synthetic routes for Sodium hydrogen (1-hydroxy-3-(methyl(pentan-3-yl)amino)-1-phosphonopropyl)phosphonate, and how do reaction parameters influence yield?

The compound is synthesized via multistep reactions involving phosphonate group introduction and amine alkylation. Key parameters include:

- Catalyst selection : Meglumine sulfate has been used in analogous α-aminophosphonate syntheses under mild conditions (room temperature) to improve efficiency .

- Reaction time and temperature : Extended reaction times (24–48 hours) and controlled heating (60–80°C) are critical for achieving >80% yield in bisphosphonate syntheses .

- Purification : Column chromatography with phosphate-buffered mobile phases (pH 7.0) ensures removal of unreacted intermediates .

Q. Which analytical techniques are validated for characterizing this compound and its synthetic impurities?

- HPLC : A reverse-phase method using a C18 column, phosphate buffer (pH 7.0), and post-column derivatization with Al³⁺-morin reagent enables quantification of the parent compound and impurities (e.g., dephosphonated by-products) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C₉H₂₂NO₇P₂Na, MW 359.23) and detects degradation products like phosphonic acid derivatives .

- ¹H/³¹P NMR : Distinguishes regioisomers and verifies phosphonate group integrity .

Q. What in vitro assays are suitable for initial pharmacological evaluation (e.g., bone resorption inhibition)?

- Osteoclast inhibition : TRAP (tartrate-resistant acid phosphatase) assays using RAW 264.7 cells, with IC₅₀ values typically <1 µM for bisphosphonates .

- Calcium-binding studies : Isothermal titration calorimetry (ITC) quantifies affinity for hydroxyapatite, a proxy for bone-targeting efficacy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data across different antioxidant assays (e.g., DPPH vs. NO scavenging)?

- Assay-specific interference : The compound’s phosphonate groups may quench radicals differently in DPPH (lipophilic) vs. NO (aqueous) assays. Normalize data using Trolox equivalents and confirm results with orthogonal methods (e.g., ORAC assay) .

- pH dependency : Adjust assay pH to physiological conditions (7.4) to mimic in vivo behavior, as acidic conditions (e.g., DPPH at pH 5.5) may artificially inflate activity .

Q. What strategies mitigate hydrolysis of the phosphonate groups during long-term storage or in biological matrices?

- Lyophilization : Store the compound as a lyophilized powder at -20°C to prevent hydrolysis; reconstitute in deionized water immediately before use .

- Buffered solutions : Use phosphate buffer (pH 7.0–7.4) for in vitro studies, as acidic or alkaline conditions accelerate degradation .

Q. How can conflicting data on pH-dependent reactivity of the phosphonate moiety be reconciled?

- Titration studies : Perform potentiometric titrations to determine pKa values of the phosphonate groups (typically ~2.0 and ~7.0). Reactivity discrepancies often arise from protonation state differences .

- Computational modeling : DFT calculations predict electron density shifts at varying pH, explaining altered nucleophilicity in reactions (e.g., with hydroxyapatite) .

Q. What advanced techniques identify and quantify trace by-products from incomplete alkylation during synthesis?

- LC-MS/MS : Pair with ion trap detectors to resolve low-abundance impurities (e.g., N-methylpentan-3-ylamine side products) at ppm levels .

- ²H/¹³C isotope labeling : Track alkylation efficiency using deuterated methyl or pentyl precursors, enabling precise yield optimization .

Methodological Notes

- Contradictions in evidence : While some sources recommend refrigeration for stability , others note that freshly prepared aqueous solutions are stable for 24 hours at 25°C if pH is maintained . Validate storage conditions empirically for each batch.

- Critical data gaps : Limited structural data (e.g., X-ray crystallography) for this compound exists; molecular docking studies using bisphosphonate-protein crystal structures (e.g., farnesyl pyrophosphate synthase) are advised for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.